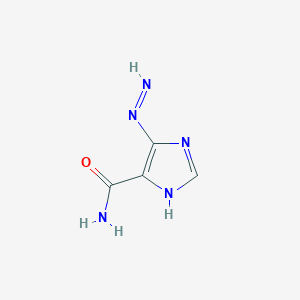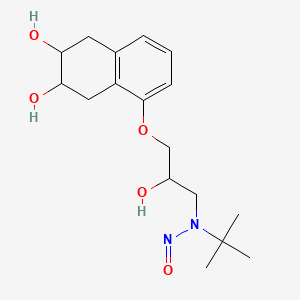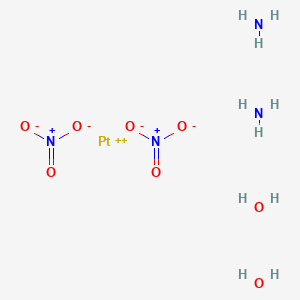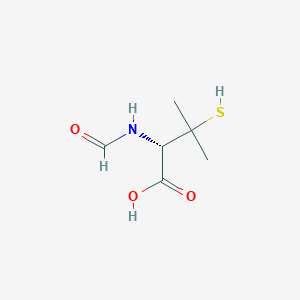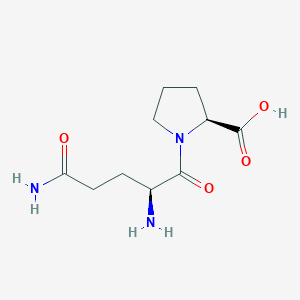
3-氨基巴豆酸
描述
3-Aminocrotonic acid, also known as Methyl 3-aminocrotonate, is a chemical compound used in laboratory settings . It is also referred to as 3-Amino-2-butenoic Acid Methyl Ester .
Synthesis Analysis
One method of synthesizing 3-Aminocrotonic acid involves the three-component condensation of phenylglyoxal, acid 2, and 3-aminocrotonic acid ethyl ester by heating under reflux in EtOH .Molecular Structure Analysis
The molecular formula of 3-Aminocrotonic acid is C5H9NO2, and it has a molecular weight of 115.13 .Physical And Chemical Properties Analysis
3-Aminocrotonic acid is a solid at 20 degrees Celsius . It has a melting point of 81-83 degrees Celsius and a density of 1.1808 (rough estimate) . It is insoluble in water .科学研究应用
氨基酸的合成
3-氨基巴豆酸已用于合成各种氨基酸。例如,已经开发出一种三步合成方法,从巴豆酸生产 4-氨基-3-羟基丁酸,该过程包括将 4-溴巴豆酸转化为 4-氨基巴豆酸 (Pinza 和 Pifferi,1978)。此外,3-氨基巴豆酸已用于合成巴豆酸的取代烯胺衍生物 (Papoutsis、Spyroudis 和 Varvoglis,1998)。
神经化学研究
在神经化学中,3-氨基巴豆酸已被研究为神经递质 GABA 的类似物。研究表明,反式-4-氨基巴豆酸在包括受体和转运蛋白在内的一系列大分子上与 GABA 相似 (Johnston 等,1975),并已用于离子型 GABA 受体的分子建模 (Johnston,2016)。
3-氨基喹啉的合成
3-氨基巴豆酸已被用于合成 3-氨基喹啉,这在合成各种羧酸衍生物中很有用 (Bujok、Kwast、Cmoch 和 Wróbel,2010)。
光谱学和异构体研究
已经对 3-氨基巴豆酸酯的异构化以及红外和核磁共振吸收进行了研究,深入了解了这些化合物的结构性质和构象异构体 (Sánchez、Valle 和 Bellanato,1973)。
聚合物科学
3-氨基巴豆酸衍生物已在新型聚合两性离子的制备和表征中得到探索。这些研究包括对线性和交联聚两性离子的动力学、形成机理和物理化学性质的调查 (Kudaibergenov、Bimendina 和 Yashkarova,2007)。
环境应用
使用巴豆酸衍生物(包括 3-氨基巴豆酸)改性的磁性纳米粒子已被开发用于从水溶液中有效去除重金属离子 (Ge、Li、Ye 和 Zhao,2012)。
安全和危害
属性
IUPAC Name |
(Z)-3-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocrotonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions 3-Aminocrotonic acid derivatives are known to participate in?
A1: 3-Aminocrotonic acid derivatives readily engage in Michael addition reactions with electrophilic alkenes like maleimides. [, ] This addition is followed by a rearrangement to form pyrrolinone derivatives. [] Additionally, these derivatives can further react with another molecule of maleimide at elevated temperatures. []
Q2: How does the structure of 3-Aminocrotonic acid derivatives influence their reactivity?
A2: The presence of the enamine moiety in 3-Aminocrotonic acid derivatives makes them excellent nucleophiles in Michael addition reactions. [] Furthermore, the resulting succinimid derivatives, formed after the initial addition, can undergo thermal rearrangement to form more stable pyrrolinone structures. []
Q3: What are the potential applications of polymers derived from 3-Aminocrotonic acid?
A3: Researchers have successfully synthesized cross-linked polymers by reacting dimaleimides with bis(3-aminocrotonic acid) esters, amides, or nitriles. [] These polymers have potential applications in various fields due to their unique properties, which can be further tailored by modifying the starting materials. []
Q4: Can you illustrate the use of 3-Aminocrotonic acid derivatives in medicinal chemistry?
A4: Researchers synthesized a series of 1,4-dihydropyridine derivatives, potent calcium channel blockers, utilizing 3-aminocrotonic acid esters as starting materials. [] Specifically, the study focused on synthesizing asymmetrically substituted derivatives and evaluating their pharmacological activity, such as coronary vasodilation and antihypertensive activity. []
Q5: Are there analytical techniques used to study the photochemical behavior of 3-Aminocrotonic acid derivatives?
A5: While the provided abstracts don't delve into specific techniques, one abstract mentions investigating the influence of ultraviolet light on 3-Aminocrotonic acid ethyl ester and its N-substituted derivatives using spectral evidence. [] This suggests the application of UV-Vis spectroscopy to understand potential photoinduced hydrogen transfer reactions.
Q6: What makes 3-Aminocrotonic acid derivatives attractive building blocks for synthesizing heterocyclic compounds?
A6: The abstracts highlight the use of 3-Aminocrotonic acid derivatives in synthesizing various heterocyclic systems, including pyrrolinones [], 1,4-dihydropyridines [], and potentially others. [, ] This versatility stems from the molecule's structure, allowing it to participate in ring-forming reactions, leading to diverse heterocyclic scaffolds valuable in medicinal chemistry and material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



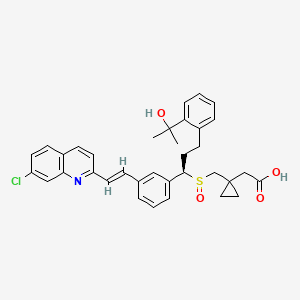
![Etoposide impurity J [EP]](/img/structure/B3060913.png)


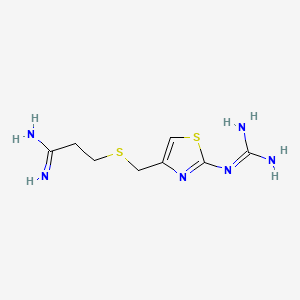
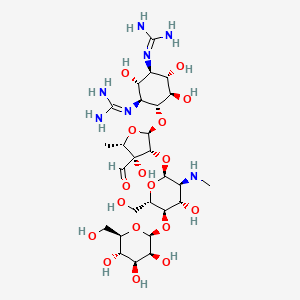
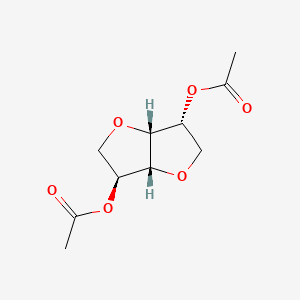
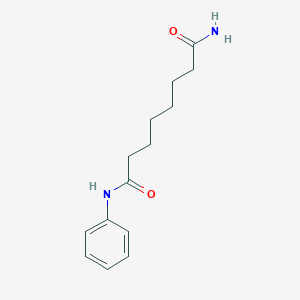
![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)
